4'-Hydroxy-biphenyl-2-carbaldehyde
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Overview
Description
4’-Hydroxy-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . It is a biphenyl derivative, characterized by the presence of a hydroxyl group at the 4’ position and an aldehyde group at the 2 position of the biphenyl structure . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Mode of Action
Phenolic compounds are known to interact with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Phenolic compounds, including 4-(2-Formylphenyl)phenol, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . They also have poor aqueous solubility .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of 4-(2-Formylphenyl)phenol can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds can influence its action through interactions or competition for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-biphenyl-2-carbaldehyde typically involves a two-step process :
Stage 1: Ortho-bromobenzaldehyde reacts with anhydrous sodium carbonate in water and N,N-dimethylformamide at room temperature.
Stage 2: The resulting product is then reacted with (p-hydroxyphenyl)boronic acid in the presence of palladium diacetate in water and N,N-dimethylformamide at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-biphenyl-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: 4’-Hydroxy-biphenyl-2-carboxylic acid.
Reduction: 4’-Hydroxy-biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-Hydroxy-biphenyl-2-carbaldehyde is used in various scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop potential drug candidates.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4’-Hydroxy-biphenyl-2-carbaldehyde can be compared with other biphenyl derivatives, such as :
4’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at the 4 position.
4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
4’-Hydroxy-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2 position.
The uniqueness of 4’-Hydroxy-biphenyl-2-carbaldehyde lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQTCNSJOJTIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374727 |
Source
|
Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-55-9 |
Source
|
Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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